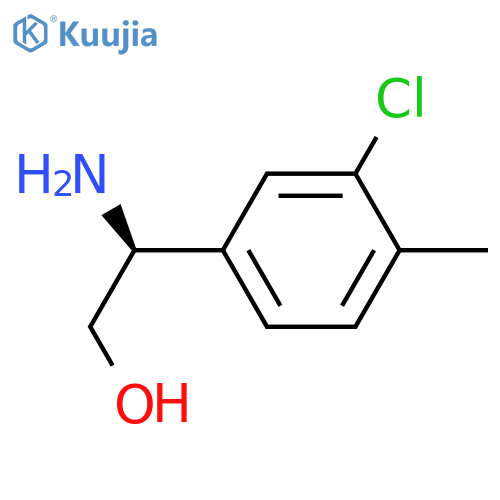

Cas no 1213345-33-5 ((2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol)

1213345-33-5 structure

商品名:(2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol

CAS番号:1213345-33-5

MF:C9H12ClNO

メガワット:185.650681495667

MDL:MFCD09415622

CID:5593954

PubChem ID:55278172

(2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (2S)-2-AMINO-2-(3-CHLORO-4-METHYLPHENYL)ETHAN-1-OL

- Benzeneethanol, β-amino-3-chloro-4-methyl-, (βS)-

- (s)-2-Amino-2-(3-chloro-4-methylphenyl)ethan-1-ol

- AKOS015928001

- AKOS006330710

- (S)-2-Amino-2-(3-chloro-4-methylphenyl)ethanol

- 1213345-33-5

- CS-0352913

- EN300-1981313

- (2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol

-

- MDL: MFCD09415622

- インチ: 1S/C9H12ClNO/c1-6-2-3-7(4-8(6)10)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1

- InChIKey: CVZQAXGCNWNQJE-SECBINFHSA-N

- ほほえんだ: C(O)[C@@H](N)C1=CC=C(C)C(Cl)=C1

計算された属性

- せいみつぶんしりょう: 185.0607417g/mol

- どういたいしつりょう: 185.0607417g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 143

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 46.2Ų

(2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1981313-1.0g |

(2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol |

1213345-33-5 | 1g |

$1543.0 | 2023-06-02 | ||

| Enamine | EN300-1981313-5g |

(2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol |

1213345-33-5 | 5g |

$4475.0 | 2023-09-16 | ||

| Enamine | EN300-1981313-10g |

(2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol |

1213345-33-5 | 10g |

$6635.0 | 2023-09-16 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423583-500mg |

(s)-2-Amino-2-(3-chloro-4-methylphenyl)ethan-1-ol |

1213345-33-5 | 98% | 500mg |

¥40014.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423583-50mg |

(s)-2-Amino-2-(3-chloro-4-methylphenyl)ethan-1-ol |

1213345-33-5 | 98% | 50mg |

¥32659.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423583-100mg |

(s)-2-Amino-2-(3-chloro-4-methylphenyl)ethan-1-ol |

1213345-33-5 | 98% | 100mg |

¥29306.00 | 2024-08-09 | |

| Enamine | EN300-1981313-0.05g |

(2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol |

1213345-33-5 | 0.05g |

$1296.0 | 2023-09-16 | ||

| Enamine | EN300-1981313-0.1g |

(2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol |

1213345-33-5 | 0.1g |

$1357.0 | 2023-09-16 | ||

| Enamine | EN300-1981313-5.0g |

(2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol |

1213345-33-5 | 5g |

$4475.0 | 2023-06-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423583-250mg |

(s)-2-Amino-2-(3-chloro-4-methylphenyl)ethan-1-ol |

1213345-33-5 | 98% | 250mg |

¥35784.00 | 2024-08-09 |

(2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol 関連文献

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

1213345-33-5 ((2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol) 関連製品

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量